N-[4-(acetylsulfamoyl)phenyl]-4-(4-chloro-2-methylphenoxy)butanamide
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Overview
Description
N-[4-(acetylsulfamoyl)phenyl]-4-(4-chloro-2-methylphenoxy)butanamide is a synthetic organic compound with a complex structure It is characterized by the presence of an acetylsulfamoyl group attached to a phenyl ring, which is further connected to a butanamide chain substituted with a 4-chloro-2-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylsulfamoyl)phenyl]-4-(4-chloro-2-methylphenoxy)butanamide typically involves multiple steps:
Formation of the Acetylsulfamoyl Intermediate: The initial step involves the acetylation of sulfamoyl chloride with an appropriate phenyl derivative under controlled conditions, often using a base such as pyridine to facilitate the reaction.
Coupling with Butanamide: The acetylsulfamoyl intermediate is then coupled with a butanamide derivative. This step may require the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Introduction of the Phenoxy Group:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylsulfamoyl)phenyl]-4-(4-chloro-2-methylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the acetylsulfamoyl group, potentially converting it to an amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
N-[4-(acetylsulfamoyl)phenyl]-4-(4-chloro-2-methylphenoxy)butanamide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions at the molecular level.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism by which N-[4-(acetylsulfamoyl)phenyl]-4-(4-chloro-2-methylphenoxy)butanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The acetylsulfamoyl group may play a crucial role in binding to active sites, while the phenoxy and butanamide moieties contribute to the compound’s overall stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(acetylsulfamoyl)phenyl]-4-(4-chlorophenoxy)butanamide
- N-[4-(acetylsulfamoyl)phenyl]-4-(4-methylphenoxy)butanamide
- N-[4-(acetylsulfamoyl)phenyl]-4-(4-bromophenoxy)butanamide
Uniqueness
N-[4-(acetylsulfamoyl)phenyl]-4-(4-chloro-2-methylphenoxy)butanamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the acetylsulfamoyl and 4-chloro-2-methylphenoxy groups may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H21ClN2O5S |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-4-(4-chloro-2-methylphenoxy)butanamide |
InChI |
InChI=1S/C19H21ClN2O5S/c1-13-12-15(20)5-10-18(13)27-11-3-4-19(24)21-16-6-8-17(9-7-16)28(25,26)22-14(2)23/h5-10,12H,3-4,11H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
CFFXMYRVSCXAAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C |
Origin of Product |
United States |
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